

# A Comprehensive Spectroscopic Analysis of 2-Hydroxy-4'-methylbenzophenone

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## Compound of Interest

Compound Name:	2-Hydroxy-4'-methylbenzophenone
CAS No.:	19434-30-1
Cat. No.:	B8467348

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This guide provides an in-depth analysis of the spectroscopic data for **2-Hydroxy-4'-methylbenzophenone** (C<sub>14</sub>H<sub>12</sub>O<sub>2</sub>), a compound of significant interest in organic synthesis and material science, notably as a UV absorber and photostabilizer. For researchers and professionals in drug development and chemical analysis, a thorough understanding of its spectral characteristics is paramount for identification, purity assessment, and quality control. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, grounded in fundamental principles and practical application.

The molecular structure, with its distinct functional groups—a hydroxyl group, a ketone, and two substituted aromatic rings—gives rise to a unique spectroscopic fingerprint. The intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen is a key structural feature that profoundly influences the spectral data, a recurring theme in the analysis that follows.

# Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual hydrogen ( $^1\text{H}$ ) and carbon ( $^{13}\text{C}$ ) atoms.

## Expertise & Experience: The Causality Behind NMR Experimental Choices

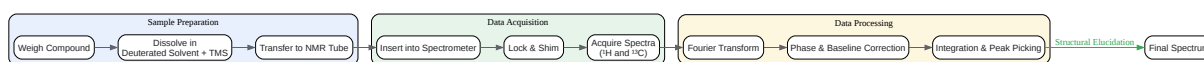
The choice of solvent and internal standard is critical for reliable NMR data. Deuterated chloroform ( $\text{CDCl}_3$ ) is a common choice for benzophenone derivatives due to its excellent solubilizing power and relatively clean spectral window. However, the acidic phenolic proton can sometimes exchange with residual protons in the solvent or undergo rapid relaxation, leading to peak broadening. In such cases, DMSO- $d_6$  is a valuable alternative, as it forms strong hydrogen bonds with the hydroxyl proton, resulting in a sharper, more easily identifiable signal. Tetramethylsilane (TMS) is the universally accepted internal standard (0.00 ppm) due to its chemical inertness and single, sharp resonance peak outside the typical spectral region for organic molecules.

## Experimental Protocol: A Self-Validating System for NMR Acquisition

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of **2-Hydroxy-4'-methylbenzophenone**.
- **Dissolution:** Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or DMSO- $d_6$ ) containing 0.03% (v/v) TMS in a clean, dry NMR tube.
- **Homogenization:** Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.
- **Instrument Setup:** Place the NMR tube in the spectrometer's spinner and insert it into the magnet.

- **Locking and Shimming:** Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving high-resolution spectra.
- **Acquisition:** Acquire the  $^1\text{H}$  NMR spectrum using standard parameters (e.g., 32 scans, 1-2 second relaxation delay). Subsequently, acquire the broadband proton-decoupled  $^{13}\text{C}$  NMR spectrum, which typically requires a larger number of scans for adequate signal-to-noise.

## Mandatory Visualization: NMR Experimental Workflow



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Caption: Workflow for NMR spectroscopic analysis.

## Data Presentation: $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Data

While exact chemical shifts can vary slightly based on solvent and concentration, the following tables summarize the expected NMR data for **2-Hydroxy-4'-methylbenzophenone**, based on its structure and data available in public databases.[1]

Table 1: Predicted  $^1\text{H}$  NMR Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~12.0	Singlet (broad)	1H	Ar-OH (Intramolecular H-bond)
~7.8-7.2	Multiplet	8H	Ar-H

| ~2.4 | Singlet | 3H | Ar-CH<sub>3</sub> |

<sup>1</sup>H NMR Interpretation: The most downfield signal (~12.0 ppm) is characteristic of the phenolic hydroxyl proton involved in a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. This hydrogen bonding deshields the proton significantly, shifting it far downfield and often resulting in a broad signal. The aromatic region (~7.2-7.8 ppm) integrates to 8 protons, corresponding to the protons on the two benzene rings. The upfield singlet at ~2.4 ppm, integrating to 3 protons, is unequivocally assigned to the methyl group on the phenyl ring.

Table 2: Predicted <sup>13</sup>C NMR Data

Chemical Shift (δ, ppm)	Assignment
>200	C=O (Ketone)
~160	C-OH
~140-115	C (Aromatic)

| ~21 | CH<sub>3</sub> (Methyl) |

<sup>13</sup>C NMR Interpretation: The <sup>13</sup>C NMR spectrum is expected to show 10 distinct signals, as the plane of symmetry is absent. The carbonyl carbon is the most deshielded, appearing well above 200 ppm. The aromatic carbon attached to the hydroxyl group appears around 160 ppm. The remaining aromatic carbons resonate in the typical range of 115-140 ppm. The aliphatic methyl carbon gives a characteristic signal in the upfield region, around 21 ppm.<sup>[1]</sup>

## Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

### Experimental Protocol: Acquiring IR Spectra

A common and reliable method for solid samples is the KBr pellet technique.

- Sample Preparation: Grind 1-2 mg of **2-Hydroxy-4'-methylbenzophenone** with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent KBr pellet.
- Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer.
- Background Scan: Run a background scan with an empty sample compartment to account for atmospheric CO<sub>2</sub> and H<sub>2</sub>O.
- Sample Scan: Run the sample scan to obtain the IR spectrum.

## Mandatory Visualization: IR Experimental Workflow



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## Sources

- 1. Benzophenone, 2-hydroxy-4-methyl- | C<sub>14</sub>H<sub>12</sub>O<sub>2</sub> | CID 137824 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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